6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098056-15-4
VCID: VC3197521
InChI: InChI=1S/C12H13N3O/c1-9(2)14-4-5-15-12(14)7-11(13-15)10-3-6-16-8-10/h3-9H,1-2H3
SMILES: CC(C)N1C=CN2C1=CC(=N2)C3=COC=C3
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098056-15-4

Cat. No.: VC3197521

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole - 2098056-15-4

Specification

CAS No. 2098056-15-4
Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name 6-(furan-3-yl)-1-propan-2-ylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C12H13N3O/c1-9(2)14-4-5-15-12(14)7-11(13-15)10-3-6-16-8-10/h3-9H,1-2H3
Standard InChI Key QNQUYWNKHUYZNE-UHFFFAOYSA-N
SMILES CC(C)N1C=CN2C1=CC(=N2)C3=COC=C3
Canonical SMILES CC(C)N1C=CN2C1=CC(=N2)C3=COC=C3

Introduction

Structural Characteristics and Properties

Chemical Structure and Molecular Identity

6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole belongs to the heterocyclic class of compounds featuring an imidazo[1,2-b]pyrazole core structure. This scaffold consists of a fused ring system with the pyrazole ring fused to an imidazole ring, creating a bicyclic structure. The compound is characterized by:

  • A furan ring connected at the 3-position to the 6-position of the imidazo[1,2-b]pyrazole core

  • An isopropyl group attached to the nitrogen at position 1

  • A planar heterocyclic system with electron-rich regions

Based on structural analysis of related compounds, it is possible to estimate the following properties:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC12H13N3ODerived from structural components
Molecular Weight~213-215 g/molCalculated from molecular formula
AppearanceCrystalline solidTypical for similar heterocycles
LogP~2.5-3.0Based on similar imidazo[1,2-b]pyrazole derivatives
Hydrogen Bond Acceptors4Nitrogen and oxygen atoms
Hydrogen Bond Donors0No N-H or O-H groups

Comparison with Structurally Related Compounds

Understanding the structural similarities and differences between 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole and related compounds provides valuable insights into its potential properties:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
6-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazoleC12H9N3O211.22 g/molContains propargyl group instead of isopropyl; furan at 2-position
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acidC11H9N3O3231.21 g/molContains acetic acid group instead of isopropyl
3-(furan-2-yl)-5H-imidazo[1,2-b]pyrazoleC9H7N3O173.17 g/molDifferent substitution pattern; no substituent at position 1

The position of the furan substituent (3-position versus 2-position) and the nature of the group at position 1 (isopropyl versus other substituents) are expected to significantly influence the compound's chemical reactivity, biological activity, and physicochemical properties.

Synthetic Approaches and Methodologies

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction represents one of the most efficient approaches for synthesizing imidazo[1,2-b]pyrazole derivatives. This multicomponent reaction offers a facile route to access these heterocyclic compounds with diverse substitution patterns . For the synthesis of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole, the GBB reaction would typically involve:

  • Formation of an appropriate 5-aminopyrazole intermediate

  • Reaction with furan-3-carbaldehyde and isopropyl isocyanide

  • Cyclization to form the target imidazo[1,2-b]pyrazole structure

Research has demonstrated that this methodology can achieve yields up to 83% for similar imidazo[1,2-b]pyrazole derivatives, making it an attractive synthetic approach .

One-Pot Two-Step Protocol

A particularly efficient methodology for synthesizing imidazo[1,2-b]pyrazoles involves a one-pot, two-step protocol as described in the Beilstein Journal of Organic Chemistry . This approach includes:

  • Microwave-assisted formation of 5-aminopyrazole derivatives

  • Subsequent GBB reaction to construct the imidazo[1,2-b]pyrazole scaffold

The process has been optimized with the following conditions:

This protocol offers significant advantages including:

  • Operational simplicity

  • Environmentally friendly conditions

  • Rapid access to highly functionalized imidazo[1,2-b]pyrazoles

  • Minimal purification requirements

Structure Optimization Considerations

The synthesis of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole could be optimized through several strategies:

  • Catalyst selection and loading optimization

  • Solvent system refinement

  • Temperature and reaction time adjustments

  • Alternative reagent sources for introducing the furan-3-yl and isopropyl moieties

Research on similar compounds has demonstrated that slight modifications to the reaction conditions can significantly affect both the yield and purity of the final product .

Structural FeaturePotential Impact on Anticancer Activity
Furan ring positionMay influence binding affinity to specific molecular targets
Substituent at position 1Affects cellular penetration and target selectivity
Core imidazo[1,2-b]pyrazole scaffoldProvides essential pharmacophore for target recognition

Anti-inflammatory Activity

The imidazo[1,2-b]pyrazole scaffold has been associated with anti-inflammatory properties in several studies. These effects may be mediated through:

  • Inhibition of pro-inflammatory cytokines

  • Modulation of inflammatory enzyme activity

  • Interference with inflammatory signaling cascades

The specific anti-inflammatory potential of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole would require dedicated studies to evaluate its efficacy and mechanism of action.

Structure-Activity Relationships

Influence of Furan Positioning

The position of the furan substituent (3-position versus 2-position) on the imidazo[1,2-b]pyrazole core significantly impacts biological activity. Research on related compounds suggests:

  • Furan-3-yl substituents may provide different electronic distributions compared to furan-2-yl groups

  • The orientation of the furan ring affects the three-dimensional structure and potential binding interactions

  • Hydrogen-bonding capabilities differ between the two isomers, potentially altering target recognition

Role of the Isopropyl Group

The isopropyl substituent at position 1 contributes significantly to the compound's pharmacological profile:

  • Enhances lipophilicity, potentially improving membrane permeability

  • Provides steric bulk that may influence binding specificity

  • Lacks hydrogen-bond donor capability compared to other N-substituents

  • May affect metabolic stability and pharmacokinetic properties

Comparison of Biological Activities

Based on research with structurally related compounds, the following table provides a comparison of potential biological activities:

Compound TypeAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Furan-3-yl derivativesModerate to highVariable (depends on other substituents)Potentially significant
Furan-2-yl derivativesGenerally highWell-documentedModerate
N-isopropyl derivativesEnhanced lipophilicity may improve activityMay enhance selectivityVariable results reported
N-propargyl derivativesOften higher than alkyl counterpartsCan engage in covalent interactionsLimited data available

Analytical Characterization

Spectroscopic Properties

The structural identification and characterization of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole would typically involve several spectroscopic techniques:

NMR Spectroscopy

Based on similar compounds, the following NMR signals would be expected:

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Furan protons6.5-7.5dd, t, s
Imidazo[1,2-b]pyrazole protons7.0-8.5d, s
Isopropyl CH4.0-4.5septet
Isopropyl CH31.3-1.6d

The use of 2D NMR techniques (HSQC, HMBC, COSY, NOESY) would be essential for unambiguous structural assignment, as demonstrated for related imidazo[1,2-b]pyrazole derivatives .

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peak corresponding to C12H13N3O (m/z ~215)

  • Characteristic fragmentation patterns involving loss of the isopropyl group

  • Furan ring fragmentation patterns

Computational Analysis

Molecular modeling studies could provide valuable insights into:

  • Optimized 3D structure and conformational preferences

  • Electronic distribution and potential reaction sites

  • Predicted binding interactions with biological targets

  • Pharmacophore identification for rational drug design

Applications and Future Perspectives

Research Directions

Future research on 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole could focus on:

  • Optimization of synthetic routes for improved efficiency and scalability

  • Comprehensive biological screening against diverse targets

  • Detailed mechanism of action studies

  • Structure-activity relationship investigations through systematic structural modifications

  • Development of more potent and selective derivatives

Challenges and Opportunities

Several challenges and opportunities exist in the further development of this compound:

ChallengesOpportunities
Limited specific data on the exact compoundPotential to discover novel biological activities
Optimization of synthetic efficiencyApplication of green chemistry principles
Understanding precise mechanisms of actionDevelopment of targeted therapeutic agents
Improving pharmacokinetic propertiesCreation of structural analogs with enhanced profiles

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